molecular formula C7H3ClF3NO3 B13107961 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene

1-Chloro-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B13107961
M. Wt: 241.55 g/mol
InChI Key: YIVVJYDHJXYCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1-Chloro-5-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.

    Reduction: Formation of 1-Chloro-3-amino-5-(trifluoromethoxy)benzene.

    Oxidation: Potential formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

1-Chloro-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Incorporated into polymers and other materials to impart specific properties such as increased stability and resistance to degradation.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Agrochemical Research: Utilized in the development of pesticides and herbicides due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene in various applications depends on its chemical structure and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-5-(trifluoromethoxy)benzene:

    3-Nitro-5-(trifluoromethoxy)aniline: Contains an amino group instead of a chlorine atom, leading to different chemical behavior.

Uniqueness

The presence of these groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .

Properties

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

IUPAC Name

1-chloro-3-nitro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H

InChI Key

YIVVJYDHJXYCAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.